N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O4S/c18-11-2-4-12(5-3-11)26-8-15(22)19-17-21-20-16(25-17)10-1-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOOBEWARUGESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies while providing a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of a benzo[d][1,3]dioxole moiety and an oxadiazole ring. The synthesis typically involves multi-step organic reactions, beginning with the formation of the benzo[d][1,3]dioxole derivative followed by the introduction of the oxadiazole and thioacetamide groups.
Synthetic Route Overview
- Preparation of Benzo[d][1,3]dioxole Derivative : This can be achieved through cyclization reactions involving phenolic compounds.
- Formation of Oxadiazole Ring : The oxadiazole can be synthesized via condensation reactions involving hydrazines and carboxylic acids.
- Thioacetamide Introduction : This step usually involves nucleophilic substitution reactions where a thiol is reacted with an acetamide.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in neuropharmacology.
- Anticancer Activity : Preliminary studies indicate that this compound may exert cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Biological Activity Data
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | 2.38 | Apoptosis via EGFR inhibition |
| Anticancer | HCT116 | 1.54 | Cell cycle arrest |
| Anticancer | MCF7 | 4.52 | Mitochondrial pathway modulation |
| Enzyme Inhibition | AChE | TBD | Competitive inhibition |
Case Study 1: Anticancer Properties
A study investigated the anticancer properties of similar compounds containing the benzo[d][1,3]dioxole moiety. The results indicated that derivatives exhibited significant cytotoxicity against various cancer cell lines while being non-toxic to normal cells (IC50 > 150 µM). The mechanisms involved were elucidated through assays assessing apoptosis and cell cycle dynamics .
Case Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibitory effects of compounds related to this compound. It was found that these compounds could inhibit AChE effectively, suggesting potential applications in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structurally related compounds and their key features:
| Compound Name | Oxadiazole Substituent | Acetamide Substituent | Biological Activity | Key Findings | Reference |
|---|---|---|---|---|---|
| Target Compound | Benzo[d][1,3]dioxol-5-yl | 4-fluorophenylthio | Not explicitly reported | Electron-rich benzodioxole enhances binding affinity; fluorophenyl improves lipophilicity. | [9, 10] |
| 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) | 5-Bromobenzofuran-2-yl | 4-fluorophenyl | Tyrosinase inhibition (IC₅₀: 3.2 µM) | Bromobenzofuran increases steric bulk, enhancing enzyme inhibition. | [10] |
| N-Substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides (6a–o) | 4-Chlorophenyl | Varied N-alkyl/aryl groups | Antimicrobial (6f: MIC 8 µg/mL) | Chlorophenyl improves microbial targeting; cytotoxicity varies with substituents. | [12] |
| 2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (4c) | Phthalazin-1(2H)-one | p-Tolyl | Anti-proliferative (IC₅₀: 12 µM) | Phthalazinone enhances DNA intercalation potential; p-tolyl aids solubility. | [8] |
Physicochemical and Spectral Comparisons
- Fluorinated derivatives (e.g., 4-fluorophenyl) typically exhibit lower melting points due to reduced crystallinity .
Spectral Data :
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis involves multi-step reactions requiring precise control of:
- Temperature : Reflux conditions (e.g., 60–80°C for oxadiazole ring formation) .
- Solvents : Use polar aprotic solvents like dimethylformamide (DMF) or acetone to enhance nucleophilic substitution .
- Catalysts : Anhydrous potassium carbonate (K₂CO₃) for deprotonation in thioether bond formation .
- Purification : Recrystallization in ethanol or ethanol-DMF mixtures to achieve ≥95% purity .
Q. How should researchers characterize the compound’s structural integrity?
- Methodological Answer : Use complementary analytical techniques:
- NMR : Confirm regiochemistry of the oxadiazole ring and acetamide linkage (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- HPLC : Monitor reaction progress and quantify impurities (<5%) .
- Mass Spectrometry : Validate molecular weight (expected [M+H]+: 341.298) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Prioritize assays based on structural motifs:
- Enzyme Inhibition : COX-1/2 inhibition assays (IC₅₀ determination via fluorometric kits) .
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative strains (MIC values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ < 50 µM suggests therapeutic potential) .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme inhibition data?
- Methodological Answer : Contradictions may arise from:
- Purity Issues : Re-purify via column chromatography (silica gel, hexane:ethyl acetate gradient) .
- Assay Variability : Standardize protocols (e.g., pre-incubation time, substrate concentration) .
- Stereochemical Effects : Perform chiral HPLC to isolate enantiomers and test activity separately .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Methodological Answer : Modify physicochemical properties:
- Lipophilicity : Introduce alkyl groups to the 4-fluorophenylthio moiety (clogP optimization via ChemAxon) .
- Solubility : Formulate as a cyclodextrin complex or salt (e.g., sodium or hydrochloride) .
- Metabolic Stability : Conduct microsomal stability assays (t₁/₂ > 60 min preferred) .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Methodological Answer : Design analogs with controlled substitutions:
| Position | Modification | Biological Impact |
|---|---|---|
| Oxadiazole C5 | Replace benzodioxole with pyridine | Test COX-2 selectivity |
| Acetamide S-linkage | Substitute with sulfoxide/sulfone | Assess redox-dependent activity |
| Fluorophenyl ring | Add electron-withdrawing groups (e.g., -NO₂) | Evaluate antimicrobial potency . |
Q. What computational methods validate the compound’s interaction with biological targets?
- Methodological Answer : Combine:
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes .
- QSAR Modeling : Train models with RDKit descriptors to predict IC₅₀ values for analogs .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and in vivo efficacy results?
- Methodological Answer : Investigate:
- Pharmacokinetics : Measure plasma concentrations via LC-MS/MS to confirm target exposure .
- Metabolite Interference : Identify major metabolites using HR-MS and test their activity .
- Tissue Penetration : Use autoradiography or tissue homogenate analysis .
Q. Why might cytotoxicity vary across cell lines?
- Methodological Answer : Factors include:
- ABC Transporter Expression : Perform assays with inhibitors (e.g., verapamil for P-gp) .
- Metabolic Activation : Use S9 liver fractions to assess prodrug potential .
- Cell Line Genetics : Compare activity in isogenic lines (e.g., p53 WT vs. mutant) .
Experimental Design Considerations
Q. What controls are essential for reproducibility in enzyme assays?
- Methodological Answer :
Include: - Positive Controls : Celecoxib (COX-2) or indomethacin (COX-1) at 1–10 µM .
- Negative Controls : Vehicle (e.g., DMSO ≤0.1%) and heat-inactivated enzymes .
- Internal Standards : Spiked deuterated analogs for LC-MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
